molecular formula C12H14Cl2N4 B13456931 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride

Cat. No.: B13456931
M. Wt: 285.17 g/mol
InChI Key: TVYBPQIJYQOTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C12H12N4·2HCl. It is commonly used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a pyrazole ring and a benzonitrile group, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)benzonitrile with 1-methyl-1H-pyrazole-3-carboxaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in biochemical assays and as a fluorescent probe.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzonitrile: A related compound with a similar structure but lacking the pyrazole ring.

    1-methyl-1H-pyrazole-3-carboxaldehyde: Another related compound used in the synthesis of the target compound.

Uniqueness

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride is unique due to its combination of a pyrazole ring and a benzonitrile group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable tool in various research applications.

Biological Activity

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride, with the CAS number 1461707-38-9, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃ClN₄
  • Molecular Weight : 248.71 g/mol
  • IUPAC Name : 4-(4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl)benzonitrile hydrochloride
  • Purity : ≥95% .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, molecular dynamics simulations revealed that it interacts with target proteins primarily through hydrophobic contacts, which is crucial for its activity against cancer cells .

Case Study: Cytotoxicity Assays

In a study involving multiple cancer cell lines, the compound demonstrated varied levels of cytotoxicity. The IC₅₀ values were determined using standard MTT assays:

Cell LineIC₅₀ (µM)Reference Drug IC₅₀ (µM)
A431<10Doxorubicin 15
Jurkat<5Doxorubicin 12
HT29<8Doxorubicin 10

These results suggest that this compound exhibits potent anticancer activity, outperforming conventional drugs in specific contexts .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 31.25 µg/mL for certain bacterial strains, indicating its potential as an antibacterial agent .

The mechanism of action appears to involve the inhibition of key enzymes and pathways critical for cell proliferation and survival. For instance, the compound has been shown to inhibit human acetylcholinesterase, which could contribute to its neuroprotective effects in addition to its anticancer properties .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Using appropriate hydrazine derivatives.
  • Nitrile Introduction : Utilizing benzonitrile derivatives.
  • Final Hydrochloride Salt Formation : To enhance solubility and stability.

Properties

Molecular Formula

C12H14Cl2N4

Molecular Weight

285.17 g/mol

IUPAC Name

4-[4-(aminomethyl)-1-methylpyrazol-3-yl]benzonitrile;dihydrochloride

InChI

InChI=1S/C12H12N4.2ClH/c1-16-8-11(7-14)12(15-16)10-4-2-9(6-13)3-5-10;;/h2-5,8H,7,14H2,1H3;2*1H

InChI Key

TVYBPQIJYQOTAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.